Welcome to the BenchChem Online Store!
molecular formula C10H11NS B3284502 1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine CAS No. 78628-61-2

1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine

Cat. No. B3284502
M. Wt: 177.27 g/mol
InChI Key: YVCORDOYWODTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07790716B2

Procedure details

To a stirred solution of 2 M methylamine in methanol (75 mmole, 150 mmole) was added benzo[b]thiophen-3-carboxaldehyde (5.3 g, 33 mmole) and HOAc (4.3 mL, 75 mmole). The reaction was stirred at RT for 1 h, then NaB3CN (2.1 g, 33 mmole) was added portionwise over 5 minutes. The reaction was stirred for an additional 16 h then was concentrated under vacuum. The residue was taken up in Et2O (300 mL) and washed with 1.0 N NaOH (300 mL) then with brine, dried (Na2SO4), and concentrated. Purification by flash chromatography on silica gel (5% (5% NH4OH/MeOH)/CHCl3) gave the title compound (2.81 g, 48%) as a brownish oil: 1H NMR (400 MHz, CDCl3) δ•7.87 (2d, 2H), 7.40 (m, 2H), 7.32 (s, 1H), 4.02 (s, 2H), 2.56 (s, 3H), 1.5 (br s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mmol
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaB3CN
Quantity
2.1 g
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].CO.[S:5]1[CH:9]=[C:8]([CH:10]=O)[C:7]2[CH:12]=[CH:13][CH:14]=[CH:15][C:6]1=2.CC(O)=O>>[CH3:1][NH:2][CH2:10][C:8]1[C:7]2[CH:12]=[CH:13][CH:14]=[CH:15][C:6]=2[S:5][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
75 mmol
Type
reactant
Smiles
CO
Name
Quantity
5.3 g
Type
reactant
Smiles
S1C2=C(C(=C1)C=O)C=CC=C2
Name
Quantity
4.3 mL
Type
reactant
Smiles
CC(=O)O
Step Two
Name
NaB3CN
Quantity
2.1 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for an additional 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
then was concentrated under vacuum
WASH
Type
WASH
Details
washed with 1.0 N NaOH (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (5% (5% NH4OH/MeOH)/CHCl3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNCC=1C2=C(SC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.81 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.